(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide is classified as a bicyclic amine and is recognized for its potential as a ligand in coordination chemistry and as a building block for complex organic molecules. Its IUPAC name is (8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine; dihydrobromide, with the chemical formula C7H14N2·2BrH and CAS number 150208-84-7 .
The synthesis of (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide typically involves several steps:
This multi-step synthesis is crucial for achieving the desired stereochemistry and functionalization necessary for biological activity.
The molecular structure of (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide features a bicyclic system that includes two nitrogen atoms within its ring structure:
The InChI key for this compound is DXIXMLXRNJGFFT-KLXURFKVSA-N .
(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed during these reactions .
The mechanism of action of (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide primarily involves its interaction with sigma receptors:
Studies have shown that compounds related to this bicyclic structure can demonstrate varying binding affinities at sigma receptors, indicating their potential therapeutic applications .
(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide has several important applications:
The core bicyclic framework of (S)-1,4-diazabicyclo[4.3.0]nonane is constructed through stereocontrolled ring-closing strategies. A prevalent approach involves catalytic hydrogenation of pyridine precursors as a key step. For example, 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes hydrogenation at 60–80°C using 5% palladium on carbon in methanol/ethanol mixtures, yielding cis-8-benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonane with high stereoselectivity [6]. This intermediate is subsequently reduced to the saturated bicyclic system. Alternative routes employ ring-forming reactions such as dehydrative cyclization of α-aminoacyl glutamic acids, where refluxing with acetic anhydride triggers bicyclization to form the 1,4-diazabicyclo[4.3.0]nonane trione scaffold [4].
Table 1: Key Stereoselective Reactions for Bicyclic Core Assembly
Reaction Type | Conditions | Intermediate | Yield |
---|---|---|---|
Catalytic Hydrogenation | 5% Pd/C, MeOH, 60–80°C, H₂ (50 psi) | cis-8-Benzyl-7,9-dione derivative | 85–92% |
Anhydride Cyclization | Ac₂O, 110–115°C, 3 hr | 3,6-Dioxo-2-piperazinepropionic acid derivative | 78% |
Vitride Reduction | 70% Vitride/toluene, 0–5°C, 2 hr | cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane | 90% |
The reduction of the dione intermediate (e.g., cis-8-benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonane) employs 70% vitride (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene at 0–5°C. This method offers industrial advantages over traditional agents like lithium aluminum hydride due to milder conditions, enhanced safety, and easier decomposition of residues [6]. Optical rotation analysis and chiral chromatography confirm the stereochemical integrity of the bicyclic amine product prior to salt formation [5].
Conversion of the free base (S)-1,4-diazabicyclo[4.3.0]nonane to its hydrobromide salt involves precise stoichiometric protonation. The amine nitrogen atoms act as Bronsted bases, reacting with hydrobromic acid (HBr) in a 1:2 molar ratio to form the stable dihydrobromide salt (C₇H₁₄N₂·2HBr). Mechanistic studies indicate that the protonation occurs sequentially: the secondary amine site (pKa ~10–11) is protonated first, followed by the tertiary amine (pKa ~9–10), due to differences in basicity and steric environment [7].
Table 2: Hydrobromide Salt Formation Optimization Parameters
Parameter | Optimal Range | Effect on Yield/Purity |
---|---|---|
Solvent | Anhydrous iPrOH/EtOH | Minimizes hydrolysis; yield >95% |
HBr Equivalents | 2.0–2.2 eq | Prevents free base contamination |
Temperature | 0–5°C | Suppresses dihydrobromide dissociation |
Addition Rate | Dropwise, 30–60 min | Controls crystallization kinetics |
Final pH | <3.0 (aqueous solution) | Ensures complete salt formation |
Yield optimization requires strict control of reaction conditions. Utilizing anhydrous ethanol or isopropanol as solvents prevents hydrolysis byproducts. Maintaining temperatures at 0–5°C during HBr addition ensures controlled crystallization, while stoichiometric excess of HBr (2.0–2.2 equivalents) guarantees complete salt formation. Post-crystallization, the solid is washed with cold anhydrous ether to remove residual HBr, followed by vacuum drying at 40–50°C to achieve the final hydrobromide salt with >99% purity [6] [7]. Recrystallization from ethanol/ether mixtures further enhances enantiomeric purity by excluding racemic contaminants.
Enantioselective synthesis of the bicyclic scaffold employs chiral catalysts or resolving agents to achieve high enantiomeric excess (ee). A prominent method utilizes diastereomeric salt formation with chiral acids. For instance, treating racemic 8-benzyl-2,8-diazabicyclo[4.3.0]nonane with D-(-)-tartaric acid in dimethylformamide (DMF) generates diastereomeric salts. Seeding with preformed (R,R)-tartrate crystals induces preferential crystallization, leaving the desired (S,S)-enantiomer enriched in the mother liquor [6]. Subsequent basification with sodium hydroxide in diisopropyl ether liberates the free base with >99.5% enantiomeric purity.
Catalytic asymmetric hydrogenation represents an alternative approach. While specific catalysts for this scaffold are under development, chiral ruthenium-BINAP complexes have demonstrated efficacy in reducing analogous bicyclic imines with up to 98% ee [7]. Enantiomeric enrichment is quantified via chiral HPLC after derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl), which forms UV-active adducts. Separation uses a Chiralpak IC column with methanol/ethanol/diethylamine (50:50:0.1 v/v/v) at 340 nm, resolving (R,R) and (S,S) isomers with a resolution factor >2.0 [5].
Key Advances in Enantiocontrol:
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2